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molecular formula C7H13NO2 B2476267 Methyl 1-methylpyrrolidine-3-carboxylate CAS No. 34616-29-0; 34628-36-9

Methyl 1-methylpyrrolidine-3-carboxylate

Cat. No. B2476267
M. Wt: 143.186
InChI Key: ZWWOGQHZGYEOFM-UHFFFAOYSA-N
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Patent
US05260293

Procedure details

A solution of sarcosine (30 g, 0.34 mol), methylacrylate (29 g, 0.34 mol) and paraformaldehyde (20.2 g, 0.67 mol) in toluene (3 l) was refluxed in a Dean-Stark trap apparatus for 0.5 h. The reaction mixture was cooled to room temperature and stirred for 16 h. Filtration through cotton wool and concentration under vacuum gave the title ester as a pale yellow liquid (21 g) m/e 143 (M+); δ(250 MHz, CDCl3) 2.05-2.16 (2H, m, CH2); 2.36 (3H, s, N--Me); 2.48-2.84 (4H, m, 2 of CH2 --N); 2.98-3.10 (1H, m, CH--CO2Me); 3.70 (3H, s, CO2Me).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:3][C:4](O)=O)[CH3:2].[CH3:7][O:8][C:9](=[O:12])[CH:10]=[CH2:11].C=O>C1(C)C=CC=CC=1>[CH3:2][N:1]1[CH2:3][CH2:4][CH:10]([C:9]([O:8][CH3:7])=[O:12])[CH2:11]1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
N(C)CC(=O)O
Name
Quantity
29 g
Type
reactant
Smiles
COC(C=C)=O
Name
Quantity
20.2 g
Type
reactant
Smiles
C=O
Name
Quantity
3 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CONCENTRATION
Type
CONCENTRATION
Details
through cotton wool and concentration under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1CC(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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